molecular formula C13H17NO B14131487 N-(Cyclohex-2-en-1-yl)-4-methoxyaniline CAS No. 84487-66-1

N-(Cyclohex-2-en-1-yl)-4-methoxyaniline

Cat. No.: B14131487
CAS No.: 84487-66-1
M. Wt: 203.28 g/mol
InChI Key: GEPLNXZZTHXYOA-UHFFFAOYSA-N
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Description

N-(Cyclohex-2-en-1-yl)-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclohexene ring attached to the nitrogen atom of an aniline moiety, with a methoxy group (-OCH3) attached to the para position of the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-2-en-1-yl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclohex-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-2-en-1-yl)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

N-(Cyclohex-2-en-1-yl)-4-methoxyaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-en-1-yl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(Cyclohex-2-en-1-yl)-4-methoxyaniline can be compared with other similar compounds, such as:

    N-(Cyclohex-2-en-1-yl)aniline: Lacks the methoxy group, resulting in different chemical and biological properties.

    4-Methoxyaniline: Lacks the cyclohexene ring, leading to different reactivity and applications.

    N-(Cyclohex-2-en-1-yl)-4-chloroaniline:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

84487-66-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-4-methoxyaniline

InChI

InChI=1S/C13H17NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h3,5,7-11,14H,2,4,6H2,1H3

InChI Key

GEPLNXZZTHXYOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCC=C2

Origin of Product

United States

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